molecular formula C16H18O3 B5829836 3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5829836
M. Wt: 258.31 g/mol
InChI Key: RUZKXVFLRAPJFZ-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a 2-methylprop-2-en-1-yloxy group attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

3-ethyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-5-13-11(4)14-7-6-12(18-9-10(2)3)8-15(14)19-16(13)17/h6-8H,2,5,9H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZKXVFLRAPJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-2-one core.

    Introduction of the ethyl and methyl groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like potassium carbonate.

    Attachment of the 2-methylprop-2-en-1-yloxy group: This step involves the reaction of the chromen-2-one derivative with 2-methylprop-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the 2-methylprop-2-en-1-yloxy group.

Scientific Research Applications

3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Scavenging free radicals: Acting as an antioxidant by neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
  • 3-ethyl-4-methyl-2H-chromen-2-one
  • 7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Uniqueness

3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to the presence of both ethyl and methyl groups along with the 2-methylprop-2-en-1-yloxy group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

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